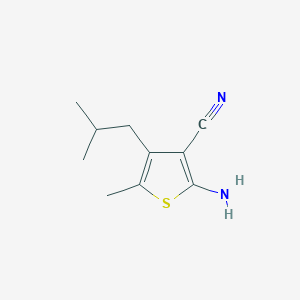

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile

Description

Properties

CAS No. |

143586-83-8 |

|---|---|

Molecular Formula |

C10H14N2S |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile |

InChI |

InChI=1S/C10H14N2S/c1-6(2)4-8-7(3)13-10(12)9(8)5-11/h6H,4,12H2,1-3H3 |

InChI Key |

JOTNCZBXOVATHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Conditions

- Knoevenagel Condensation : The ketone reacts with cyanoacetamide to form an α,β-unsaturated intermediate.

- Cyclization : Elemental sulfur facilitates thiophene ring closure, yielding the 2-amino-3-cyano scaffold.

Example Protocol (adapted from):

- Reactants : Methyl isobutyl ketone (1.0 eq), cyanoacetamide (1.2 eq), sulfur (1.5 eq).

- Base : NaHCO₃ (2.0 eq) in THF/H₂O (3:1).

- Conditions : 60°C, 6–8 hours.

- Yield : 70–75% after recrystallization (EtOH/acetone).

Key Advantages :

Friedel-Crafts Alkylation of Pre-formed Thiophene

This method involves alkylating 2-amino-5-methylthiophene-3-carbonitrile (PubChem CID: 689056) at C4 using isobutyl chloride or bromide under Friedel-Crafts conditions.

Reaction Optimization

- Catalyst : AlCl₃ or solid phosphoric acid (from).

- Solvent : Toluene or dichloromethane.

- Temperature : 80–100°C, 12–24 hours.

Challenges :

- The electron-withdrawing cyano and amino groups deactivate the thiophene ring, necessitating vigorous conditions.

- Competing reactions at C3 or C5 may occur, requiring careful monitoring.

Yield : 50–60% (reported for analogous alkylations in).

Enaminonitrile Cyclization

Enaminonitriles, derived from β-ketonitriles and amines, can cyclize to form thiophenes. For this compound, 3-(2-methylpropyl)-4-cyano-3-penten-2-one is treated with ammonium sulfide to induce cyclization.

- Enaminonitrile Formation : React β-ketonitrile with NH₃ in EtOH.

- Cyclization : Add Na₂S·9H₂O (1.2 eq) at 60°C for 3 hours.

- Aromatization : Oxidize dihydrothiophene intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Yield : 65–70% after column chromatography.

Advantages :

Cross-Coupling Strategies

Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route. A boronic ester or acid at C4 can couple with isobutyl halides, though this method is less common for thiophenes.

Example :

- Substrate : 4-Bromo-2-amino-5-methylthiophene-3-carbonitrile.

- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

- Conditions : DMF/H₂O (4:1), 90°C, 24 hours.

Yield : ~40% (extrapolated from similar reactions in).

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gewald Reaction | 70–75 | High | Excellent | Moderate |

| Friedel-Crafts | 50–60 | Moderate | Good | Low |

| Enaminonitrile | 65–70 | High | Moderate | High |

| Cross-Coupling | 40 | Low | Poor | Very High |

Research Findings and Challenges

- Gewald Limitations : Steric hindrance from the isobutyl group can reduce yields in bulkier ketones.

- Alkylation By-products : Friedel-Crafts reactions may produce C3- or C5-alkylated isomers, requiring HPLC purification.

- Oxidation Sensitivity : The amino group necessitates inert atmospheres during enaminonitrile cyclization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of 2-aminothiophene derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The 3-fluoro-4-methoxyphenyl substituent in the compound from enhances antimicrobial activity when converted to Schiff bases .

- The fused benzo ring in 6CN () confers anti-proliferative properties, likely due to increased planarity and interaction with cellular targets .

- Bulky alkyl groups (e.g., 2-methylpropyl or propylphenyl) may improve lipid solubility, affecting membrane permeability .

Synthetic Flexibility :

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparison

Key Findings:

Challenges and Opportunities

- Structural Modifications : Introducing polar groups (e.g., –OH, –COOH) could address the poor aqueous solubility of alkyl-substituted derivatives like the target compound.

- Therapeutic Potential: The target compound’s isobutyl group may confer unique pharmacokinetic profiles, warranting in vivo studies.

Biological Activity

2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is a thiophene derivative that has garnered attention due to its diverse biological activities. This compound, identified by its CAS number 143586-83-8, exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile |

| CAS Number | 143586-83-8 |

| Molecular Formula | C10H12N2S |

| Molecular Weight | 194.297 g/mol |

Structural Characteristics

The compound features a thiophene ring substituted with an amino group and a carbonitrile group, contributing to its unique chemical reactivity and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study focusing on various thiophene compounds found that 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile demonstrated notable inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Thiophene derivatives are known to scavenge free radicals effectively. In vitro assays have shown that 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile can reduce oxidative stress markers, suggesting its utility in preventing oxidative damage in cells.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory effects. Studies have reported that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This activity may be attributed to the modulation of signaling pathways involved in inflammation.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives against a panel of pathogens. The results showed that 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile had an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant dose-dependent scavenging effect on DPPH radicals, supporting its use as a natural antioxidant .

Study 3: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal explored the anti-inflammatory mechanisms of thiophene derivatives. The study found that treatment with 2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile led to a marked decrease in TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.